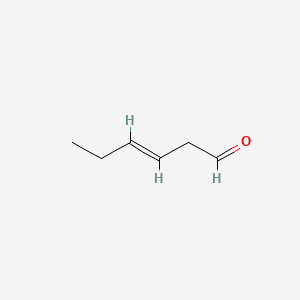

3-Hexenal

Description

Properties

CAS No. |

4440-65-7 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

IUPAC Name |

hex-3-enal |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h3-4,6H,2,5H2,1H3 |

InChI Key |

GXANMBISFKBPEX-UHFFFAOYSA-N |

SMILES |

CCC=CCC=O |

Isomeric SMILES |

CC/C=C/CC=O |

Canonical SMILES |

CCC=CCC=O |

boiling_point |

57.00 °C. @ 28.00 mm Hg |

density |

0.970-0.980 |

melting_point |

126 °C |

Other CAS No. |

69112-21-6 4440-65-7 |

physical_description |

Solid |

Pictograms |

Flammable; Irritant |

solubility |

insoluble in water; soluble in fat soluble (in ethanol) |

Synonyms |

(Z)-3-hexenal 3-hexenal |

Origin of Product |

United States |

Foundational & Exploratory

The Architecture of Aroma: An In-depth Technical Guide to (Z)-3-Hexenal Biosynthesis in Plants

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-3-Hexenal, a key component of green leaf volatiles (GLVs), is a C6 aldehyde responsible for the characteristic scent of freshly cut grass. Beyond its sensory attributes, (Z)-3-Hexenal and its derivatives are crucial signaling molecules in plant defense against herbivores and pathogens, and they play a role in plant-to-plant communication. This technical guide provides a comprehensive overview of the biosynthesis of (Z)-3-Hexenal in plants, detailing the enzymatic cascade, regulatory mechanisms, and key experimental methodologies for its study. Quantitative data are presented in structured tables for comparative analysis, and core pathways and workflows are visualized through detailed diagrams.

The (Z)-3-Hexenal Biosynthetic Pathway: A Two-Step Enzymatic Cascade

The production of (Z)-3-Hexenal is initiated in response to tissue damage, which brings together enzymes and substrates that are spatially separated in intact cells. The pathway is a branch of the broader oxylipin pathway and involves two key enzymes: lipoxygenase (LOX) and hydroperoxide lyase (HPL).

The biosynthesis begins with the release of polyunsaturated fatty acids (PUFAs), primarily α-linolenic acid (C18:3), from chloroplast membranes.[1] A specific isoform of lipoxygenase, 13-LOX, then catalyzes the dioxygenation of α-linolenic acid to form 13-hydroperoxyoctadecatrienoic acid (13-HPOT).[2][3] Subsequently, hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74B), cleaves 13-HPOT to yield (Z)-3-hexenal and 12-oxo-(Z)-9-dodecenoic acid.[1][3]

(Z)-3-Hexenal is a highly reactive molecule and can be further metabolized to other GLVs, such as (Z)-3-hexenol by the action of alcohol dehydrogenase (ADH), or isomerized to the more stable (E)-2-hexenal, a reaction that can occur spontaneously or be catalyzed by a (Z)-3:(E)-2-hexenal isomerase.[1][3]

Quantitative Analysis of Key Enzymes

The efficiency of (Z)-3-Hexenal biosynthesis is governed by the kinetic properties of 13-LOX and HPL. The following tables summarize key quantitative data for these enzymes from various plant species.

Table 1: Kinetic Parameters of Plant 13-Lipoxygenases (13-LOX)

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax (nmol/s/mg protein) | Optimal pH | Reference |

| Arabidopsis thaliana | AtLOX2 | α-Linolenic Acid | 26.3 ± 2 | ~2.8 | ~7.0 | [4][5] |

| Arabidopsis thaliana | AtLOX3 | α-Linolenic Acid | Not Determined | 71 ± 2 | ~7.0 | [4][5] |

| Arabidopsis thaliana | AtLOX4 | α-Linolenic Acid | 5.8 | 128 ± 18 | >7.2 | [4][5] |

| Arabidopsis thaliana | AtLOX6 | α-Linolenic Acid | 1.2 ± 0.4 | ~2.8 | ~7.0 | [4][5] |

| Mung bean | LOX | Linoleic Acid | Not Determined | Not Determined | 6.5 | [6] |

| Banana | LOX | Linoleic Acid | Not Determined | Not Determined | 6.2 | [7] |

Table 2: Properties of Plant Hydroperoxide Lyases (HPL)

| Plant Species | Enzyme | Optimal pH | Optimal Temperature (°C) | Notes | Reference |

| Zea mays | ZmHPL | Not Determined | Not Determined | Expression induced by wounding and herbivory. | [8][9] |

| Various | Recombinant HPL | ~7.5 | 25 | Activity measured by decrease in absorbance at 234 nm. | [10] |

Regulatory Signaling Pathways

The biosynthesis of (Z)-3-Hexenal is tightly regulated and is rapidly induced by various stresses, most notably mechanical wounding and herbivory. This response is mediated by complex signaling cascades involving calcium ions (Ca²⁺) and the phytohormone jasmonic acid (JA).

Upon tissue damage, a rapid influx of Ca²⁺ into the cytosol occurs, acting as a secondary messenger.[11][12][13] This Ca²⁺ signal can propagate systemically throughout the plant, alerting distal tissues to the threat.[11] The increase in cytosolic Ca²⁺ is thought to activate phospholipases, which release fatty acids from membranes, and potentially modulate the activity of LOX and other downstream enzymes.[13]

The oxylipin pathway, which produces (Z)-3-Hexenal, is also intricately linked with the jasmonic acid signaling pathway. The precursor for both pathways, 13-HPOT, is a branch point.[14][15][16] While HPL directs 13-HPOT towards GLV production, another enzyme, allene (B1206475) oxide synthase (AOS), converts 13-HPOT into the precursor for JA biosynthesis.[14][15] There is evidence for crosstalk between these two branches, with the activation of one potentially influencing the other. For instance, depletion of HPL in rice has been shown to lead to an overproduction of JA.[14][15] Jasmonic acid itself can induce the expression of genes involved in defense, including those in the GLV pathway.[17][18]

Experimental Protocols

A thorough understanding of (Z)-3-Hexenal biosynthesis requires robust experimental methodologies. This section outlines key protocols for the extraction and quantification of GLVs, and for assaying the activity of the core enzymes.

Extraction and Quantification of (Z)-3-Hexenal and other GLVs

Gas chromatography-mass spectrometry (GC-MS) is the most common and reliable method for the identification and quantification of volatile compounds like (Z)-3-Hexenal.[19][20][21][22]

Protocol: Headspace Solid-Phase Microextraction (SPME) coupled with GC-MS

-

Sample Preparation: Excise a known weight of plant tissue (e.g., 100 mg) and place it in a 20 mL headspace vial.

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., nonyl acetate) to the vial.

-

Incubation: Seal the vial and incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow volatiles to equilibrate in the headspace.

-

SPME: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the volatiles.

-

GC-MS Analysis: Immediately desorb the volatiles from the fiber in the hot injection port of the GC-MS system.

-

Separation and Detection: Use a suitable capillary column (e.g., DB-5ms) and a temperature gradient to separate the compounds. The mass spectrometer is used for identification and quantification based on mass spectra and retention times compared to authentic standards.

Enzyme Activity Assays

4.2.1. Lipoxygenase (LOX) Activity Assay

LOX activity can be determined spectrophotometrically by monitoring the formation of conjugated dienes at 234 nm, or through colorimetric methods.[6][23][24][25][26][27]

Protocol: Spectrophotometric Assay

-

Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM sodium phosphate, pH 6.5), the enzyme extract, and the substrate, linoleic acid (e.g., 250 µM).[6]

-

Initiation: Start the reaction by adding the substrate.

-

Measurement: Monitor the increase in absorbance at 234 nm for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).

-

Calculation: Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the hydroperoxide product. One unit of activity is often defined as the amount of enzyme that forms 1 µmol of hydroperoxide per minute.[6]

4.2.2. Hydroperoxide Lyase (HPL) Activity Assay

HPL activity is typically measured by monitoring the decrease in the substrate (hydroperoxide) concentration at 234 nm.[10]

Protocol: Spectrophotometric Assay

-

Substrate Preparation: Prepare the 13-hydroperoxide substrate by reacting linolenic acid with soybean LOX.[10]

-

Reaction Mixture: In a quartz cuvette, combine a buffer (e.g., 50 mM sodium phosphate, pH 7.5) and the enzyme extract.[10]

-

Initiation: Start the reaction by adding a known concentration of the hydroperoxide substrate (e.g., 43 µM).[10]

-

Measurement: Continuously monitor the decrease in absorbance at 234 nm at a constant temperature (e.g., 25°C).

-

Calculation: Determine the enzyme activity from the rate of substrate consumption. One unit of HPL activity can be defined as the amount of enzyme that converts 1 µmol of substrate per minute.[10]

Heterologous Expression and Purification of LOX and HPL

Recombinant expression in systems like Escherichia coli is crucial for detailed biochemical characterization of these enzymes.[10][28][29]

Protocol: General Workflow for Recombinant Protein Production

-

Cloning: Clone the coding sequence of the target LOX or HPL into a suitable expression vector (e.g., pET vector series).

-

Transformation: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the bacterial culture to a mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG). Optimize expression conditions such as temperature, inducer concentration, and induction duration.[10]

-

Cell Lysis: Harvest the cells and lyse them using methods like sonication.

-

Purification: Purify the recombinant protein from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by other chromatographic steps like ion-exchange or size-exclusion chromatography for higher purity.[28][29]

Conclusion

The biosynthesis of (Z)-3-Hexenal is a rapidly activated and tightly regulated process that is central to a plant's ability to respond to environmental stressors. A thorough understanding of this pathway, from the kinetic properties of its core enzymes to the intricate signaling networks that control it, is essential for researchers in plant science and can inform the development of novel strategies in agriculture and drug development. The methodologies outlined in this guide provide a robust framework for the continued investigation of this fascinating and important area of plant biochemistry.

References

- 1. Item - Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. - Public Library of Science - Figshare [plos.figshare.com]

- 2. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical Characterization of 13-Lipoxygenases of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Purification and characterization of lipoxygenase from mung bean (Vigna radiata L.) germinating seedlings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Lipoxygenase from banana leaf: purification and characterization of an enzyme that catalyzes linoleic acid oxygenation at the 9-position - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. Calcium signaling in Arabidopsis - Wikipedia [en.wikipedia.org]

- 12. Calcium signaling and biotic defense responses in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Activation of the jasmonic acid pathway by depletion of the hydroperoxide lyase OsHPL3 reveals crosstalk between the HPL and AOS branches of the oxylipin pathway in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Activation of the Jasmonic Acid Pathway by Depletion of the Hydroperoxide Lyase OsHPL3 Reveals Crosstalk between the HPL and AOS Branches of the Oxylipin Pathway in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Plants distinctively control green leaf volatile and jasmonate pathways, but some pathogens spike the plans [agris.fao.org]

- 17. academic.oup.com [academic.oup.com]

- 18. mdpi.com [mdpi.com]

- 19. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Colorimetric method for the determination of lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Development of a new colorimetric assay for lipoxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. assaygenie.com [assaygenie.com]

- 27. novusbio.com [novusbio.com]

- 28. Recombinant maize 9-lipoxygenase: expression, purification, and properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structural and functional insights into the reaction specificity of catalase-related hydroperoxide lyase: A shift from lyase activity to allene oxide synthase by site-directed mutagenesis | PLOS One [journals.plos.org]

An In-depth Technical Guide to 3-Hexenal: Chemical and Physical Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of 3-Hexenal, a volatile organic compound of significant interest in various scientific disciplines. This document details its structural characteristics, physicochemical parameters, and spectral information. Furthermore, it outlines established experimental protocols for its synthesis and analysis and explores its role in biological signaling pathways.

Chemical and Physical Properties of this compound

This compound, an unsaturated aldehyde with the chemical formula C₆H₁₀O, exists as two geometric isomers: (Z)-3-Hexenal (cis) and (E)-3-Hexenal (trans). The (Z)-isomer is commonly known as leaf aldehyde and is renowned for its characteristic intense scent of freshly cut grass.[1] These compounds are found naturally in many plants and are produced upon tissue damage.[2][3]

The following tables summarize the key chemical and physical properties of this compound, with specific data for the (Z)-isomer where available.

Table 1: General Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][4] |

| Molar Mass | 98.14 g/mol | [1][4] |

| CAS Number | 4440-65-7 (for the mixture of isomers) | [4][5] |

| 6789-80-6 (for (Z)-3-Hexenal) | [1] | |

| 69112-21-6 (for (E)-3-Hexenal) | [6] | |

| IUPAC Name | (3Z)-Hex-3-enal (for (Z)-isomer) | [1] |

| (3E)-Hex-3-enal (for (E)-isomer) |

Table 2: Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless liquid | [1][5] |

| Odor | Intense grassy, green odor (especially the (Z)-isomer) | [1][7] |

| Boiling Point | 126-128 °C at 760 mmHg | [1][5] |

| 57 °C at 28 mmHg | [5] | |

| Density | 0.851 g/cm³ | [1][7] |

| Solubility | Insoluble in water; soluble in alcohol and ether. | [2][4][5] |

| Vapor Pressure | 11.2 mmHg at 25 °C (estimated) | [5] |

| Flash Point | 57.22 °C (135 °F) (TCC) | [5] |

| Refractive Index | 1.427-1.436 at 20 °C (for (Z)-isomer) | [8] |

Table 3: Spectral Data for this compound

| Spectral Data Type | Key Information | Reference |

| Mass Spectrometry (MS) | The NIST WebBook provides the mass spectrum for this compound. | [9] |

| Nuclear Magnetic Resonance (NMR) | 1D NMR spectra for (Z)-3-Hexenal are available in public databases. | [8] |

| Gas Chromatography (GC) | Retention indices for this compound on various columns are available. | [10] |

Reactivity and Stability

This compound is a reactive molecule due to the presence of both an aldehyde functional group and a carbon-carbon double bond.

-

(Z)-3-Hexenal is notably unstable and can readily isomerize to the more stable conjugated aldehyde, (E)-2-hexenal.[2][11] This isomerization can occur spontaneously or be enzyme-mediated.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, forming 3-hexenoic acid.

-

Reduction: The aldehyde can be reduced to the corresponding alcohol, 3-hexen-1-ol.[11] In plant tissues, this reduction is often NADPH-dependent.[11]

-

Addition Reactions: The carbon-carbon double bond can undergo addition reactions.

-

Schiff Base Formation: The aldehyde group can react with primary amines to form Schiff bases. This reaction is a potential mechanism for its biological activity, including its effects on insect herbivores.[12]

Experimental Protocols

Synthesis of (Z)-3-Hexenal

A common method for the synthesis of (Z)-3-Hexenal is the oxidation of (Z)-3-hexen-1-ol.

Protocol: Oxidation of (Z)-3-hexen-1-ol to (Z)-3-Hexenal

This protocol is based on a method described in patent CN103242146A.[13]

Materials:

-

(Z)-3-hexen-1-ol

-

Dimethyl sulfoxide (B87167) (DMSO)

-

o-iodoxybenzoic acid (IBX)

-

Deionized water

-

Potassium hydrogen persulfate

-

o-iodobenzoic acid

-

Reaction vessel (e.g., three-necked flask) with a stirrer and condenser

Procedure:

Part 1: Preparation of refined IBX (catalyst)

-

Dissolve 0.06 mol of potassium hydrogen persulfate in 9 mol of deionized water in a three-necked flask equipped with a stirrer and condenser.

-

Add 0.04 mol of o-iodobenzoic acid to the solution.

-

Heat the mixture to 75 °C within 20 minutes and stir for 2 hours.

-

After the reaction, cool the suspension to 5 °C and stir for 1 hour.

-

Filter the mixture and wash the solid with deionized water (6 x 100 mL) and acetone (2 x 100 mL) to obtain IBX crystals.

-

Recrystallize the IBX crystals from 75% ethanol five times to obtain refined IBX. Dry the crystals.

Part 2: Synthesis of (Z)-3-Hexenal

-

To a 250 mL three-necked flask equipped with a stirrer and condenser, add 0.1 mol of (Z)-3-hexen-1-ol, 1.1 mol of DMSO, and 0.125 mol of the refined IBX.

-

Stir the reaction mixture at 35 °C for 5 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the filtrate with deionized water (2 x 100 mL).

-

Remove the solvent under reduced pressure.

-

Purify the resulting product by vacuum distillation to obtain (Z)-3-Hexenal.

Alternative Synthesis Method: The Wittig Reaction

The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones and a phosphorus ylide.[5][14] In the context of this compound synthesis, an appropriate ylide would be reacted with an aldehyde. While the detailed protocol for this specific synthesis was not found in the search results, the general principle involves the reaction of a phosphonium (B103445) ylide with an aldehyde like propanal. The ylide itself is typically prepared from a corresponding phosphonium salt by treatment with a strong base.[12][15] The reaction is driven by the formation of the highly stable triphenylphosphine (B44618) oxide.[2]

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard technique for the identification and quantification of volatile compounds like this compound.

Protocol: General Workflow for GC-MS Analysis of this compound in Plant Volatiles

This protocol outlines a general procedure. Specific parameters may need to be optimized depending on the sample matrix and instrumentation.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Place a known amount of the plant sample (e.g., crushed leaves) into a headspace vial.

-

If quantitative analysis is required, add a suitable internal standard.

-

Seal the vial tightly with a septum cap.

-

Equilibrate the vial at a specific temperature for a set time to allow volatile compounds to partition into the headspace.

-

Expose a SPME fiber to the headspace for a defined period to adsorb the analytes.[16]

2. GC-MS Analysis:

-

Injection: Insert the SPME fiber into the heated GC injection port for thermal desorption of the analytes onto the analytical column.

-

Gas Chromatograph (GC) Parameters:

-

Column: A non-polar or medium-polarity column (e.g., DB-5ms) is often suitable.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40-50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to elute all compounds. A representative program could be: 50°C for 2 min, then increase to 180°C at 5°C/min, then to 270°C at 20°C/min, and hold for 5 min.[6]

-

-

Mass Spectrometer (MS) Parameters:

3. Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with those of an authentic standard or with a library database (e.g., NIST).

-

For quantification, calculate the peak area of this compound relative to the internal standard.

Biological Significance and Signaling Pathways

This compound is a key member of the "Green Leaf Volatiles" (GLVs), which are C6 aldehydes and alcohols produced by plants upon mechanical damage or herbivory.[11] These compounds play a crucial role in plant defense signaling.

The biosynthesis of (Z)-3-Hexenal is initiated from linolenic acid through the lipoxygenase (LOX) pathway. Upon tissue damage, linolenic acid is cleaved by lipoxygenase to form a hydroperoxide, which is then cleaved by hydroperoxide lyase (HPL) to yield (Z)-3-Hexenal.[17]

(Z)-3-Hexenal and its derivatives can act as signaling molecules that:

-

Induce direct defense responses in the damaged plant.

-

Act as airborne signals to prime or induce defenses in neighboring plants.

-

Attract natural enemies of the herbivores (indirect defense).[3]

dot

References

- 1. uoguelph.ca [uoguelph.ca]

- 2. people.chem.umass.edu [people.chem.umass.edu]

- 3. acs.org [acs.org]

- 4. scribd.com [scribd.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. GC-MS Analysis of the Volatile Constituents in the Leaves of 14 Compositae Plants [mdpi.com]

- 7. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]

- 8. JP2013159595A - Method of distilling cis-3-hexenal - Google Patents [patents.google.com]

- 9. longdom.org [longdom.org]

- 10. static1.squarespace.com [static1.squarespace.com]

- 11. scioninstruments.com [scioninstruments.com]

- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

- 13. CN103242146A - Preparation method of cis-3-hexenal - Google Patents [patents.google.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. GC-MS Sample Preparation | Thermo Fisher Scientific - US [thermofisher.com]

- 17. researchgate.net [researchgate.net]

The Green Note of Defense: A Technical Guide to 3-Hexenal

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, natural occurrence, and biological significance of 3-Hexenal, a key player in plant defense and communication. We delve into the intricate signaling pathways it triggers and provide detailed experimental protocols for its study, empowering researchers to further unravel its potential applications.

Discovery and Significance

(Z)-3-Hexenal, often referred to as leaf aldehyde, was first identified in 1962. Researchers discovered its presence in the essential oils of Hypericum plants from Uzbekistan, as well as in the volatile profiles of raspberries and strawberries.[1] Swiss chemists M. Winter and F. Gautschi also reported its synthesis in the same year.[1] This unsaturated aldehyde is a prominent member of the Green Leaf Volatiles (GLVs), a group of C6 compounds responsible for the characteristic scent of freshly cut grass.[1] Beyond its familiar aroma, this compound plays a crucial role in plant biology, acting as a potent signaling molecule in defense against herbivores and pathogens, and in plant-plant communication.[2][3][4] Its functions include attracting predatory insects to defend against pests and priming neighboring plants for an impending attack.[1][5]

Natural Occurrence of (Z)-3-Hexenal

(Z)-3-Hexenal is ubiquitously produced by most plants upon tissue damage. Its concentration can vary significantly depending on the plant species, the extent of damage, and environmental conditions. Below is a summary of reported concentrations in various plants.

| Plant Species | Tissue | Condition | Concentration (ng/g Fresh Weight) |

| Maize (Zea mays) | Leaves | Mechanical Damage | 19,347 - 67,485[6][7][8] |

| Leaves | Herbivory (BAW) | 10,437[8] | |

| Arabidopsis (Arabidopsis thaliana) | Leaves | Mechanical Damage | ~150,000 (1.5 µmol/g FW)[9] |

| Leaves (Ler-0 ecotype) | Mechanical Damage | ~100[6] | |

| Leaves (Ws-0 ecotype) | Mechanical Damage | ~150[6] | |

| Tomato (Solanum lycopersicum) | Fruit (Red Ripe) | Undamaged | 3.7879 (ng/gfw/hr emission)[10] |

| Leaves | Undamaged | ~100[11] | |

| Leaves | Mechanical Wounding | ~350[11] | |

| Strawberry (Fragaria vesca) | Fruit (Ripe) | Undamaged | 10 - 150[2] |

(Note: Concentrations can vary based on analytical methods and specific experimental conditions.)

(Z)-3-Hexenal has also been identified as a pheromone component in various insect species, playing a role in communication.[12] For instance, it is used by some ant species as an alarm pheromone and is an attractant for certain stink bugs.

Biosynthesis and Signaling Pathways

The production and perception of this compound involve intricate biochemical pathways that are central to a plant's ability to respond to its environment.

Biosynthesis of (Z)-3-Hexenal

(Z)-3-Hexenal is synthesized via the oxylipin pathway, which is initiated upon cell damage.

References

- 1. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Fragaria vesca homolog of a (Z)-3:(E)-2-hexenal isomerase in the development of green-leafy fruit aroma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Production of the Green Leaf Volatile (Z)-3-Hexenal by a Zea mays Hydroperoxide Lyase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Reactivity of Z-3-Hexenal with Amino Groups Provides a Potential Mechanism for Its Direct Effects on Insect Herbivores [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Tomato Functional Genomics Database (TFGD) [ted.bti.cornell.edu]

- 11. researchgate.net [researchgate.net]

- 12. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Isomers of 3-Hexenal: Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hexenal is an unsaturated aldehyde with the chemical formula C₆H₁₀O. It exists as two geometric isomers, (Z)-3-Hexenal (cis) and (E)-3-Hexenal (trans), which exhibit distinct physical properties and biological significance. The cis isomer, often referred to as "leaf aldehyde," is a key component of the characteristic aroma of freshly cut grass and is found in many plants where it plays a role in defense mechanisms.[1] The trans isomer also contributes to the flavor and aroma profiles of various fruits and vegetables. This technical guide provides a comprehensive overview of the structural differences, physicochemical properties, and synthetic methodologies of these important volatile compounds.

Structural Differences

The core structural difference between (Z)-3-Hexenal and (E)-3-Hexenal lies in the geometry of the double bond between the third and fourth carbon atoms.

-

(Z)-3-Hexenal (cis-3-Hexenal): In the cis isomer, the higher priority substituents on each carbon of the double bond are on the same side. This results in a bent molecular shape.

-

(E)-3-Hexenal (trans-3-Hexenal): In the trans isomer, the higher priority substituents are on opposite sides of the double bond, leading to a more linear and extended structure.

This seemingly subtle difference in geometry has a significant impact on the physical and chemical properties of the two isomers.

Physicochemical Properties

The different spatial arrangements of the atoms in cis- and trans-3-Hexenal lead to variations in their physical properties, such as boiling point, density, and refractive index. These differences are critical for their separation, identification, and application.

| Property | (Z)-3-Hexenal (cis) | (E)-3-Hexenal (trans) |

| Molecular Formula | C₆H₁₀O | C₆H₁₀O |

| Molar Mass | 98.14 g/mol | 98.14 g/mol |

| CAS Number | 6789-80-6 | 69112-21-6 |

| Appearance | Colorless liquid | Colorless liquid |

| Odor | Intense, freshly cut grass | Fruity, apple-like |

| Boiling Point | 126 °C at 760 mmHg[1] | 42-43 °C at 28 Torr |

| Density | 0.851 g/cm³ at 25 °C[1] | 0.8445 g/cm³ at 20 °C |

| Refractive Index | 1.427-1.435 at 20 °C | 1.425-1.435 at 20 °C |

| Solubility | Insoluble in water; soluble in fat and ethanol. | Insoluble in water; soluble in fat and ethanol. |

Biological Significance and Biosynthesis

(Z)-3-Hexenal is a prominent member of the green leaf volatiles (GLVs), a group of C6 compounds released by plants in response to mechanical damage or herbivory.[2][3][4][5][6][7] These compounds play a crucial role in plant defense, both directly by deterring herbivores and indirectly by attracting predators of herbivores.

The biosynthesis of (Z)-3-Hexenal originates from linolenic acid, an omega-3 fatty acid. The pathway involves two key enzymatic steps:

-

Lipoxygenase (LOX): This enzyme introduces a hydroperoxide group into linolenic acid.

-

Hydroperoxide lyase (HPL): This enzyme cleaves the hydroperoxylated fatty acid to produce (Z)-3-Hexenal and 12-oxo-(Z)-9-dodecenoic acid.[2][3][4][5][6][7][8]

(Z)-3-Hexenal is relatively unstable and can be enzymatically or spontaneously isomerized to the more stable conjugated aldehyde, (E)-2-hexenal.[7][9][10][11]

Experimental Protocols

Synthesis of (Z)-3-Hexenal via Oxidation of (Z)-3-hexen-1-ol

A common method for the preparation of (Z)-3-Hexenal is the oxidation of its corresponding alcohol, (Z)-3-hexen-1-ol.

Materials:

-

(Z)-3-hexen-1-ol

-

Chromium trioxide (CrO₃)

-

Methylene (B1212753) chloride (CH₂Cl₂)

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

-

In a three-necked reaction flask equipped with a mechanical stirrer, condenser, and thermometer, dissolve 19.0 g of pyridine in 300 cc of methylene chloride.

-

While stirring vigorously, add 12.0 g of chromium trioxide over a period of 10-15 minutes. The color of the mixture will change from yellow to dark purple.

-

Rapidly add a solution of 10.0 g (0.1 moles) of (Z)-3-hexen-1-ol in 20 ml of methylene chloride over a 2-minute period.[12]

-

Stir the reaction mixture for 15 minutes, allowing the temperature to rise to a maximum of 40°C.[12]

-

Decant the resulting liquid and wash the residue with diethyl ether.

-

Combine the organic layers and filter them through a pad of silica gel on a sintered glass funnel.

-

Dry the filtrate over anhydrous magnesium sulfate and concentrate it under reduced pressure to yield (Z)-3-Hexenal.[12]

General Synthesis of this compound Isomers via Wittig Reaction

The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent).[13][14][15] This reaction can be adapted to synthesize both (Z)- and (E)-3-Hexenal by reacting propanal with an appropriate Wittig reagent. The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Generally, unstabilized ylides favor the formation of (Z)-alkenes, while stabilized ylides favor (E)-alkenes.[13][14]

Generalized Workflow for Wittig Synthesis of this compound:

Analysis of this compound Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for separating and identifying volatile compounds like the isomers of this compound.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer.

-

Capillary column suitable for volatile compound analysis (e.g., DB-5ms or equivalent).

General Procedure:

-

Sample Preparation: Dilute the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Separation: The isomers are separated based on their boiling points and interactions with the stationary phase of the column. A typical temperature program might start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

-

Detection and Identification: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each isomer, allowing for their identification by comparison to a spectral library.

Conclusion

The geometric isomers of this compound, (Z)-3-Hexenal and (E)-3-Hexenal, possess distinct structural and physicochemical properties that underpin their different biological roles and sensory characteristics. Understanding these differences is crucial for researchers in fields ranging from plant biology to flavor and fragrance chemistry. The synthetic and analytical methods outlined in this guide provide a foundation for the preparation and characterization of these important volatile compounds. Further research into the specific biological activities and potential applications of each isomer will continue to be an area of significant interest.

References

- 1. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Item - Biochemical pathway for the formation of (Z)-3-hexenal and its related compounds. - Public Library of Science - Figshare [plos.figshare.com]

- 9. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. prepchem.com [prepchem.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig Reaction [organic-chemistry.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

The Biological Activities of Hexenal Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexenal (B1195481) isomers, a class of six-carbon aldehydes, are volatile organic compounds prevalent in the plant kingdom, contributing to the characteristic "green" aroma of freshly cut grass and leaves. Beyond their sensory attributes, these molecules have emerged as subjects of significant scientific interest due to their diverse and potent biological activities. This in-depth technical guide provides a comprehensive overview of the current state of knowledge on the biological effects of various hexenal isomers, with a focus on their antimicrobial, anticancer, antioxidant, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development by summarizing quantitative data, detailing experimental methodologies, and illustrating key signaling pathways.

Data Presentation: Quantitative Biological Activities

The following tables summarize the available quantitative data on the biological activities of hexenal isomers. It is important to note that research has predominantly focused on (E)-2-hexenal, with comparatively limited data available for other isomers.

Table 1: Antimicrobial Activity of Hexenal Isomers

| Isomer | Microorganism | Assay Type | Concentration/Value | Unit | Reference(s) |

| (E)-2-Hexenal | Aspergillus flavus | MIC | 1.0 | µL/mL | [1][2] |

| MFC | 4.0 | µL/mL | [1][2] | ||

| EC50 | 0.26 | µL/mL | [1][2] | ||

| (E)-2-Hexenal | Botrytis cinerea | MIC | 160 | µL/L (vapor phase) | [3] |

| MFC | 320 | µL/L (vapor phase) | [3] | ||

| (E)-2-Hexenal | Geotrichum citri-aurantii | MIC | 0.50 | µL/mL | |

| MFC | 1.00 | µL/mL | |||

| (E)-2-Hexenal | Foodborne pathogens | General | Marked activity | - | [4] |

| (Z)-3-Hexenol | Foodborne pathogens | General | Protective action | - | [4] |

MIC: Minimum Inhibitory Concentration; MFC: Minimum Fungicidal Concentration; EC50: Half-maximal Effective Concentration.

Table 2: Anticancer Activity of Hexenal Isomers and Derivatives

| Isomer/Derivative | Cancer Cell Line | Assay Type | IC50 Value | Unit | Reference(s) |

| (Z)-3-hexenyl-β-D-glucopyranoside | Panc1 (Pancreatic) | MTT | 7.6 | µM | [5] |

| HepG2 (Liver) | MTT | 45.8 | µM | [5] | |

| MCF7 (Breast) | MTT | 108.7 | µM | [5] | |

| WI-38 (Normal Lung Fibroblast) | MTT | 194 | µM | [5] |

IC50: Half-maximal Inhibitory Concentration.

Note: Data on the antioxidant and anti-inflammatory activities of hexenal isomers are currently more qualitative. Further research is required to establish quantitative measures such as IC50 or ORAC values.

Key Signaling Pathways

Hexenal isomers, particularly the α,β-unsaturated aldehyde (E)-2-hexenal, exert their biological effects through modulation of specific cellular signaling pathways.

Keap1-Nrf2 Antioxidant Response Pathway

(E)-2-hexenal, as an electrophilic species, can activate the Keap1-Nrf2 pathway, a critical regulator of cellular defense against oxidative stress. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Electrophiles like (E)-2-hexenal can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The liberated Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes, inducing their expression.

Keap1-Nrf2 signaling pathway activation by (E)-2-hexenal.

Glutathione (B108866) Conjugation: A Detoxification Pathway

The high reactivity of α,β-unsaturated aldehydes like (E)-2-hexenal can lead to cellular toxicity. A primary detoxification mechanism is the conjugation with glutathione (GSH), a major intracellular antioxidant. This reaction, which can occur spontaneously or be catalyzed by glutathione S-transferases (GSTs), involves the nucleophilic attack of the thiol group of GSH on the β-carbon of the hexenal, forming a less reactive conjugate that can be further metabolized and excreted.

Glutathione conjugation of (E)-2-hexenal.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and extension of these findings.

Vapor Phase Antimicrobial Susceptibility Testing

This method is adapted for volatile compounds like hexenal isomers to determine their minimum inhibitory concentration (MIC) and minimum fungicidal/bactericidal concentration (MFC/MBC).

Workflow:

Vapor phase antimicrobial susceptibility testing workflow.

Detailed Steps:

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) from a fresh culture.

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the entire surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Compound Application: Aseptically place a sterile paper disc in the center of the inside of the Petri dish lid. Apply a specific volume of the hexenal isomer (or a dilution thereof) to the disc.

-

Incubation: Immediately invert the inoculated agar plate and place it over the lid. Seal the Petri dish with parafilm to create a closed environment. Incubate the plates at the optimal temperature for the test microorganism for a specified duration (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of the hexenal isomer that completely inhibits visible growth of the microorganism on the agar.

-

MFC/MBC Determination: To determine the MFC or MBC, take a sample from the zones of no growth with a sterile loop and subculture it onto a fresh agar plate without the hexenal isomer. The MFC/MBC is the lowest concentration that results in no growth on the subculture plate after incubation.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT cytotoxicity assay workflow.

Detailed Steps:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the hexenal isomer in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the hexenal isomer. Include untreated control wells (vehicle only) and blank wells (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antioxidant Activity Assays (DPPH and ORAC)

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The concentration should be adjusted so that the absorbance at 517 nm is approximately 1.0.

-

Assay Procedure: In a 96-well plate, add a specific volume of the hexenal isomer solution (dissolved in a suitable solvent) to the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity. The IC50 value can be determined by testing a range of concentrations.

ORAC (Oxygen Radical Absorbance Capacity) Assay:

-

Reagent Preparation: Prepare solutions of a fluorescent probe (e.g., fluorescein), a free radical initiator (e.g., AAPH), and a standard antioxidant (e.g., Trolox).

-

Assay Procedure: In a black 96-well plate, add the hexenal isomer solution, the fluorescent probe, and the free radical initiator.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence decay over time at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.

-

Data Analysis: Calculate the area under the curve (AUC) for the fluorescence decay. The ORAC value is determined by comparing the AUC of the sample to that of the Trolox standard.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: Culture RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of the hexenal isomer in the presence of LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Nitrite (B80452) Measurement: NO production is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Griess Reaction: Mix the cell culture supernatant with the Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate at room temperature.

-

Absorbance Measurement: Measure the absorbance at ~540 nm. The intensity of the color is proportional to the nitrite concentration.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. The IC50 value can be determined.

Conclusion and Future Directions

The available scientific literature indicates that hexenal isomers, particularly (E)-2-hexenal and derivatives of (Z)-3-hexenal, possess significant biological activities, including antimicrobial and anticancer effects. The α,β-unsaturated carbonyl moiety in (E)-2-hexenal is a key structural feature contributing to its reactivity and biological effects, primarily through interactions with cellular nucleophiles and modulation of signaling pathways like Keap1-Nrf2.

However, a significant gap in knowledge exists regarding the comparative bioactivities of the full range of hexenal isomers under standardized experimental conditions. Future research should focus on:

-

Comprehensive Isomer Screening: Conducting systematic studies to evaluate the antimicrobial, anticancer, antioxidant, and anti-inflammatory properties of all hexenal isomers, including (Z)-2-hexenal and the 3-hexenal isomers.

-

Mechanism of Action Studies: Elucidating the specific molecular targets and detailed signaling pathways affected by each isomer to understand the structure-activity relationships.

-

In Vivo Efficacy and Safety: Translating the promising in vitro findings into in vivo models to assess the therapeutic potential and safety profiles of these compounds.

A deeper understanding of the biological activities of hexenal isomers will be instrumental in harnessing their potential for the development of novel therapeutic agents and natural preservatives.

References

- 1. researchgate.net [researchgate.net]

- 2. ( E)-2-Hexenal, as a Potential Natural Antifungal Compound, Inhibits Aspergillus flavus Spore Germination by Disrupting Mitochondrial Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Antifungal mechanism of (E)-2-hexenal against Botrytis cinerea growth revealed by transcriptome analysis [frontiersin.org]

- 4. Effects of sub-lethal concentrations of hexanal and 2-(E)-hexenal on membrane fatty acid composition and volatile compounds of Listeria monocytogenes, Staphylococcus aureus, Salmonella enteritidis and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Potent anticancer activity of (Z)-3-hexenyl-β-D-glucopyranoside in pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to cis-3-Hexenal: A Key Green Leaf Volatile in Plant Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Cis-3-Hexenal (B147320), also known as (Z)-3-hexenal or leaf aldehyde, is an unsaturated aldehyde with the chemical formula C₆H₁₀O.[1] It is a prominent member of the Green Leaf Volatiles (GLVs), a family of C6 compounds released by most plants, particularly upon tissue damage.[2][3] This colorless liquid is characterized by its intense, pungent odor reminiscent of freshly cut grass.[1][4] The characteristic smell of a mown lawn is primarily caused by the rapid release of hexenals and hexenols following tissue wounding.[5]

Beyond its familiar scent, cis-3-Hexenal plays a critical role in plant defense, acting as a signaling molecule in plant-insect interactions, plant-pathogen defense, and plant-plant communication.[6][7] When plants are damaged by herbivores, they release a blend of volatiles, including cis-3-Hexenal, which can attract natural enemies of the attacking herbivores, an indirect defense mechanism.[5][6] Furthermore, these volatiles can induce or "prime" defense responses in undamaged parts of the same plant or in neighboring plants, preparing them for potential future attacks.[6][8] Given its potent biological activity and role in inducing plant immune responses, cis-3-Hexenal and related GLVs are of significant interest for developing novel strategies in sustainable agriculture and potentially for applications in drug development where modulation of biological pathways is desired.[6][9] This guide provides a technical overview of the biosynthesis, signaling, and analysis of cis-3-Hexenal.

Biosynthesis of cis-3-Hexenal

The biosynthesis of cis-3-Hexenal is a rapid process initiated by cell damage. It is part of the lipoxygenase (LOX) or oxylipin pathway, which converts polyunsaturated fatty acids into a range of biologically active compounds.[2][10]

The primary precursor for cis-3-Hexenal is α-linolenic acid (C18:3), which is released from plant cell membranes upon wounding.[2][3] The pathway proceeds through two key enzymatic steps:

-

Lipoxygenase (LOX) Action: The enzyme 13-lipoxygenase catalyzes the addition of molecular oxygen to linolenic acid, forming 13-hydroperoxy-linolenic acid (13-HPOT).[10]

-

Hydroperoxide Lyase (HPL) Cleavage: The 13-HPOT is then rapidly cleaved by the enzyme hydroperoxide lyase (HPL) into two fragments: the 6-carbon cis-3-Hexenal and the 12-carbon 12-oxo-cis-9-dodecenoic acid.[3][10][11]

Cis-3-Hexenal is relatively unstable and can be further metabolized.[4] It can be reduced to the more stable alcohol, cis-3-hexen-1-ol (B126655) (leaf alcohol), by alcohol dehydrogenase (ADH).[10] Alternatively, it can spontaneously or enzymatically isomerize to the more stable conjugated aldehyde, trans-2-hexenal (B146799).[4][9]

Ecological and Physiological Roles

Cis-3-Hexenal is a potent signaling molecule with diverse functions.

-

Indirect Plant Defense: As a key herbivore-induced plant volatile (HIPV), cis-3-Hexenal attracts parasitic and predatory insects that are natural enemies of the herbivores attacking the plant.[6] This "cry for help" is a classic example of indirect defense.

-

Direct Plant Defense: GLVs, including cis-3-Hexenal, can have direct negative effects on herbivores. Studies have shown that a diet spiked with cis-3-Hexenal can impair the growth and development of insects like the beet armyworm (Spodoptera exigua).[8] Additionally, GLVs possess antimicrobial properties, potentially protecting damaged tissue from infection by bacteria and fungi.[3][7]

-

Plant-Plant Communication: Airborne cis-3-Hexenal released from a damaged plant can be perceived by neighboring plants.[6] This exposure can "prime" the receiving plants, leading to a faster and stronger defense response upon subsequent attack.[8] This priming effect can involve increased production of defense-related compounds like jasmonic acid and sesquiterpenes.[12]

-

Insect Pheromone: Besides its role in plant signaling, cis-3-Hexenal also functions as a pheromone for various insect species.[1][4]

Signaling Pathways

Upon perception by a plant cell, cis-3-Hexenal and other reactive GLVs can trigger a complex signaling cascade, leading to the activation of defense gene expression. While the exact receptor remains elusive, downstream events have been partially characterized and are thought to involve changes in membrane potential, ion fluxes, and protein kinase activity.

Exposure to C6 aldehydes like cis-3-Hexenal has been shown to induce the expression of genes involved in defense against pathogens.[9] The signaling pathway likely involves:

-

Early Events: Rapid membrane potential depolarization and an increase in cytosolic Ca²⁺ concentration.[13] This is often linked to the production of reactive oxygen species (ROS) by enzymes like NADPH oxidase.

-

Kinase Cascades: Activation of Mitogen-Activated Protein Kinase (MAPK) cascades, which are central to plant defense signaling.

-

Hormonal Crosstalk: Induction of the biosynthesis of key defense hormones, particularly jasmonic acid (JA).[12][14] JA is a central regulator of plant defenses against herbivores and some pathogens. There is also evidence of crosstalk with other hormonal pathways, such as the abscisic acid (ABA) pathway, especially in the context of abiotic stress.[15]

-

Transcriptional Reprogramming: The signaling cascade culminates in the activation of transcription factors, leading to the expression of a wide array of defense-related genes, including those for proteinase inhibitors, enzymes for secondary metabolite production, and other defense proteins.

References

- 1. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 2. foreverest.net [foreverest.net]

- 3. hexenal - Molecule of the Month - March 2005 - HTML version [chm.bris.ac.uk]

- 4. Cis-3-Hexenal [bionity.com]

- 5. acs.org [acs.org]

- 6. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Effects of trans-2-hexenal and cis-3-hexenal on post-harvest strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Signalling mechanisms and agricultural applications of (Z)-3-hexenyl butyrate-mediated stomatal closure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. academic.oup.com [academic.oup.com]

The Role of cis-3-Hexenal in Plant Defense Mechanisms: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

cis-3-Hexenal (B147320), a key member of the Green Leaf Volatiles (GLVs) family, is a C6 unsaturated aldehyde released by plants upon tissue damage.[1][2] This volatile organic compound (VOC) is a critical signaling molecule in plant defense, mediating both direct and indirect resistance against a broad spectrum of threats, including insect herbivores and microbial pathogens.[3][4] Its functions extend from activating localized defense responses to priming neighboring plants for future attacks. This document provides a comprehensive overview of the biosynthesis of cis-3-Hexenal, its intricate signaling pathways, and its quantifiable impact on plant defense. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and application in crop protection and drug development.

Introduction

Plants, being sessile organisms, have evolved sophisticated chemical defense systems to counteract biotic stresses. A primary response to mechanical damage, such as that caused by herbivory or pathogen invasion, is the immediate release of a blend of VOCs known as Green Leaf Volatiles (GLVs).[4][5] The characteristic "green" odor of freshly cut grass is primarily attributable to these C6 compounds, with cis-3-Hexenal being one of the first and most reactive molecules produced.[1][6]

cis-3-Hexenal and its derivatives act as airborne signals that can:

-

Induce direct defense in the emitting plant and its neighbors by upregulating defense-related genes.[3]

-

Function in indirect defense by attracting natural enemies of the attacking herbivores.[1][5]

-

Exhibit direct antimicrobial and antifungal properties.[6]

-

Prime nearby plants, enabling a faster and more robust defense response upon subsequent attack.[5]

This guide delves into the core mechanisms of cis-3-Hexenal's action, presenting quantitative data, experimental methodologies, and pathway visualizations to provide a detailed resource for the scientific community.

Biosynthesis of cis-3-Hexenal

cis-3-Hexenal is synthesized via the lipoxygenase (LOX) pathway, also known as the oxylipin pathway, which is initiated by the disruption of cell membranes.

-

Substrate Release: Mechanical damage causes the breakdown of cell membranes, releasing polyunsaturated fatty acids like α-linolenic acid from chloroplast membranes.[6][7]

-

Oxygenation: The enzyme lipoxygenase (LOX) incorporates molecular oxygen into α-linolenic acid to form 13-hydroperoxy-linolenic acid .[6][7]

-

Cleavage: The resulting hydroperoxide is then rapidly cleaved by the enzyme hydroperoxide lyase (HPL) into two fragments: a 12-carbon compound and the 6-carbon aldehyde, cis-3-Hexenal .[6][7]

This process occurs within seconds of wounding, leading to a rapid burst of cis-3-Hexenal emission.[8] The unstable cis-3-Hexenal can then be further metabolized. It can be isomerized to the more stable trans-2-Hexenal (B146799) (leaf aldehyde) by (Z)-3:(E)-2-hexenal isomerase (HI) , or reduced to cis-3-Hexenol (leaf alcohol) by alcohol dehydrogenase (ADH) .[3][9][10]

Signaling Pathways and Defense Activation

cis-3-Hexenal and its related GLVs are potent signaling molecules that modulate plant defense responses, primarily through interaction with the jasmonic acid (JA) and salicylic (B10762653) acid (SA) pathways.

Jasmonic Acid (JA) Pathway Interaction

The JA pathway is a critical signaling network for defense against necrotrophic pathogens and chewing herbivores. Exposure to GLVs like cis-3-Hexenal can lead to a rapid increase in JA levels.[8][11] However, the interaction is complex; in some cases, GLVs can enhance susceptibility to pathogens that exploit the JA pathway. For instance, Pseudomonas syringae, which produces a JA-mimicking toxin called coronatine, shows increased growth when plants are pre-treated with E-2-hexenal (the isomer of cis-3-Hexenal).[12] This enhanced susceptibility is mediated by the transcription factor ORA59, an integrator of JA and ethylene (B1197577) signaling.[12]

Direct and Indirect Defense

-

Direct Defense: cis-3-Hexenal induces the expression of defense-related genes in plants.[3] These genes can encode for proteins that inhibit herbivore digestion or have direct antimicrobial properties. The aldehyde itself has been shown to be active against bacteria like Salmonella choleraesuis.[6]

-

Indirect Defense: A well-documented role of GLVs is the attraction of natural enemies of herbivores, a phenomenon known as "indirect defense."[1] For example, plants damaged by caterpillars release a specific blend of volatiles, including cis-3-Hexenal, that attracts parasitic wasps which then prey on the caterpillars.[1][5]

Quantitative Data on cis-3-Hexenal Effects

The following tables summarize quantitative findings from various studies on the effects of cis-3-Hexenal and its derivatives.

Table 1: Effect of GLVs on Jasmonic Acid Levels in Corn Seedlings

| Treatment (1mg pure compound) | Jasmonic Acid (ng/g Fresh Weight ± SD) |

| Control | 4.6 ± 2.3 |

| E-2-Hexenal | 64.7 ± 16.7 |

| Z-3-Hexenal | 45.3 ± 12.2 |

| Z-3-Hexenol | 52.0 ± 14.9 |

| E-2-Hexenyl acetate | 77.1 ± 21.5 |

| Data adapted from a study on corn seedlings exposed to GLVs for 30 minutes.[11] |

Table 2: Effect of Hexenal Treatment on Strawberry Fruit Survival After Botrytis cinerea Infection

| Treatment Concentration (in 125 cm³ space) | Survival Rate After 2 Days |

| cis-3-Hexenal | |

| 0.1 µmol (0.8 nmol/cm³) | ~100% |

| 1.0 µmol (8 nmol/cm³) | ~100% |

| 5.0 µmol (42 nmol/cm³) | ~100% |

| trans-2-Hexenal | |

| 0.1 µmol (0.8 nmol/cm³) | ~80% |

| 1.0 µmol (8 nmol/cm³) | ~80% |

| 5.0 µmol (42 nmol/cm³) | ~40% |

| Data derived from survival analysis graphs in a study on post-harvest strawberries.[13] The study noted that 1 µmol (8 nmol/cm³) of trans-2-hexenal provided the longest survival time.[13] |

Table 3: Wound-Induced GLV Production in Rice (Wild-Type vs. Overexpressing Lipoxygenase Gene)

| Compound | Time After Wounding | Wild-Type (ng/g Fresh Weight) | Overexpressor Line (ng/g Fresh Weight) |

| cis-3-Hexen-1-ol (B126655) | 1 hr | ~500 | ~2500 |

| 2 hr | ~400 | ~1500 | |

| cis-3-Hexenal | 1 hr | ~20 | ~120 |

| 2 hr | ~10 | ~50 | |

| Approximate values interpreted from graphical data. Overexpression of the lipoxygenase gene OsRCI-1 led to significantly increased GLV production.[14] |

Experimental Protocols

Analysis of Plant Volatiles

The standard method for identifying and quantifying cis-3-Hexenal and other VOCs is Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Protocol: Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

-

Sample Preparation: Place a known weight of plant material (e.g., leaf discs, fruit tissue) into a sealed glass vial.[16] For wound-induced studies, the material is mechanically damaged immediately before sealing.

-

Volatile Collection (HS-SPME): Expose a SPME fiber (e.g., with a Polydimethylsiloxane/Divinylbenzene coating) to the headspace of the vial for a defined period (e.g., 10-30 minutes) at a controlled temperature.[17] This allows volatile compounds to adsorb onto the fiber.

-

Desorption and GC Separation: Insert the SPME fiber into the heated injection port of a gas chromatograph. The high temperature desorbs the volatiles onto the GC column (e.g., HP-INNOWAX).[16] The GC oven temperature is programmed to ramp up (e.g., start at 50°C, increase to 220°C) to separate the compounds based on their boiling points and chemical properties.[16]

-

Mass Spectrometry (MS) Detection: As compounds elute from the GC column, they enter a mass spectrometer, which ionizes them and separates the fragments based on their mass-to-charge ratio. This generates a unique mass spectrum for each compound.

-

Identification and Quantification: Identify cis-3-Hexenal by comparing its retention time and mass spectrum to that of an authentic chemical standard.[16] Quantify the compound by integrating the area of its chromatographic peak and comparing it to a standard curve generated from known concentrations of the standard.[17]

Gene Expression Analysis

Protocol: Quantitative Real-Time PCR (qRT-PCR)

-

Sample Collection and RNA Extraction: Collect plant tissue at various time points after treatment with cis-3-Hexenal or wounding. Immediately freeze the tissue in liquid nitrogen to preserve RNA integrity. Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol method).

-

cDNA Synthesis: Treat the extracted RNA with DNase to remove any contaminating genomic DNA. Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.

-

qRT-PCR: Prepare a reaction mixture containing the cDNA sample, specific primers for the target defense genes (e.g., VSP2, LEC), and a fluorescent dye (e.g., SYBR Green).[9][12] Run the reaction in a real-time PCR machine.

-

Data Analysis: The machine measures the fluorescence emitted as the target DNA is amplified in each cycle. The cycle at which fluorescence crosses a threshold (Ct value) is inversely proportional to the initial amount of target transcript. Normalize the expression of the target genes to a stably expressed reference gene (e.g., GAPDH).[9] Calculate the relative gene expression changes using a method like the 2-ΔΔCt formula.

References

- 1. cis-3-Hexenal - American Chemical Society [acs.org]

- 2. cis-3-Hexenal - Wikipedia [en.wikipedia.org]

- 3. Effects of trans-2-hexenal and cis-3-hexenal on post-harvest strawberry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. Roles of (Z)-3-hexenol in plant-insect interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hexenal - Molecule of the Month - March 2005 - HTML version [chm.bris.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Identification of (Z)-3:(E)-2-Hexenal Isomerases Essential to the Production of the Leaf Aldehyde in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Methods in plant foliar volatile organic compounds research - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Characterization of the effect of cis-3-hexen-1-ol on green tea aroma - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic formation of 3-Hexenal in tomatoes

An In-depth Technical Guide on the Enzymatic Formation of (Z)-3-Hexenal in Tomatoes

Introduction

(Z)-3-Hexenal, often referred to as "leaf aldehyde," is a C6 volatile compound that provides the characteristic "green" or "grassy" aroma associated with freshly cut grass and, notably, is a key contributor to the fresh flavor profile of tomatoes (Solanum lycopersicum)[1]. This volatile organic compound is not present in intact plant tissues but is rapidly synthesized upon cellular disruption, such as during cutting, maceration, or herbivory. The formation of (Z)-3-hexenal is the result of a multi-step enzymatic cascade known as the lipoxygenase (LOX) or oxylipin pathway. This technical guide provides a detailed overview of the core biochemical reactions, key enzymes, quantitative data, and experimental protocols relevant to the formation of (Z)-3-hexenal in tomatoes, intended for researchers and scientists in plant biochemistry and flavor chemistry.

The Biochemical Pathway of (Z)-3-Hexenal Formation

The biosynthesis of C6 volatiles, including (Z)-3-hexenal, is initiated from polyunsaturated fatty acids released from chloroplast membranes upon tissue damage[2]. The pathway involves a sequence of enzymatic reactions catalyzed by lipases, lipoxygenases, and hydroperoxide lyases.

-

Substrate Release: Upon mechanical damage, cellular compartments are disrupted, allowing lipases to access membrane lipids (acylglycerides). These lipases hydrolyze the lipids to release free polyunsaturated fatty acids, primarily linolenic acid (C18:3) and linoleic acid (C18:2)[3][4].

-

Hydroperoxidation by Lipoxygenase (LOX): Free linolenic acid is oxygenated by the enzyme 13-lipoxygenase (13-LOX). This non-heme iron-containing dioxygenase incorporates molecular oxygen into the fatty acid backbone to produce 13(S)-hydroperoxy-9(Z),11(E),15(Z)-octadecatrienoic acid (13-HPOT)[2]. In tomatoes, a specific isoform, TomloxC, has been identified as the key enzyme responsible for generating the 13-hydroperoxy precursors required for C6 volatile synthesis[5][6].

-

Cleavage by Hydroperoxide Lyase (HPL): The 13-HPOT intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL). This enzyme, a member of the cytochrome P450 family (CYP74B), catalyzes the cleavage of the C12-C13 bond of 13-HPOT[2][7]. This reaction yields two fragments: the volatile 6-carbon (Z)-3-hexenal and the 12-carbon 12-oxo-(9Z)-dodecenoic acid[7].

-

Further Metabolism: (Z)-3-hexenal is often the most abundant initial C6 volatile. However, it can be further metabolized. It can be isomerized, either spontaneously or enzymatically by a (Z)-3:(E)-2-hexenal isomerase, to the more stable (E)-2-hexenal[1][8][9]. Additionally, these aldehydes can be reduced by alcohol dehydrogenases (ADH) to their corresponding alcohols, (Z)-3-hexenol and (E)-2-hexenol, which also contribute to the overall flavor profile[3][4].

Diagram of the Lipoxygenase Pathway

Caption: Enzymatic cascade for (Z)-3-Hexenal production in tomatoes.

Quantitative Data Summary

The efficiency of (Z)-3-hexenal production is dependent on substrate availability and the kinetic properties of the key enzymes involved.

Table 1: Properties of Key Enzymes in Tomato

This table summarizes the reported kinetic and physicochemical properties of Lipoxygenase and Hydroperoxide Lyase from tomatoes.

| Enzyme Property | Lipoxygenase (Crude Extract) | Hydroperoxide Lyase (Purified) | Reference(s) |

| Optimal pH | 6.0 | 6.5 - 7.0 | [7][10][11] |

| Optimal Temperature | 25°C | 30°C | [6][10] |

| K_m_ (Michaelis Constant) | 4.198 mM (for Linoleic Acid) | 77 µM (for 13-HPOT) | [7][11] |

| V_max (Maximum Velocity) | 0.84 mM/min | Not specified | [4][11] |

| Specific Isoform | TomloxC is key for C6 volatiles | LeHPL | [5][8] |

Table 2: Fatty Acid Composition in Ripe Tomato Fruit

Linolenic acid is the direct precursor for (Z)-3-hexenal. Its relative abundance, along with that of linoleic acid (precursor to hexanal), influences the final profile of C6 volatiles.

| Fatty Acid | Relative Abundance (% of Total Fatty Acids) | Reference(s) |

| Linoleic Acid (C18:2) | 42.3% - 53% | [1][12][13] |

| Oleic Acid (C18:1) | 20.1% - 26.6% | [1][12] |

| Palmitic Acid (C16:0) | 15% - 17.7% | [1][12] |

| Linolenic Acid (C18:3) | 5.5% - 8.0% | [5] |

| Stearic Acid (C18:0) | ~5% | [14] |

Experimental Protocols

Accurate measurement of the enzymes and products involved in (Z)-3-hexenal formation requires specific and robust protocols.

Protocol 1: Crude Enzyme Extraction from Tomato Fruit

This protocol is suitable for obtaining an enzyme extract for subsequent LOX and HPL activity assays.

-

Homogenization: Weigh 150 g of fresh tomato pulp (pericarp tissue is recommended as it has high activity)[4]. Homogenize with 150 mL of cold (4°C) sodium phosphate (B84403) buffer (100 mM, pH ~6.5)[15]. The buffer should contain a non-ionic detergent like Triton X-100 (e.g., 5 g/L) to aid in solubilizing membrane-bound enzymes[7].

-

Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 - 12,000 x g) for 15-20 minutes at 4°C to pellet cell debris, including chloroplasts and membranes[15].

-

Supernatant Collection: Carefully collect the supernatant, which contains the soluble crude enzyme extract.

-

Storage: Use the extract immediately for activity assays, as HPL activity can be unstable. For short-term storage, keep on ice. For longer-term storage (months), specific stabilizers like β-mercaptoethanol may be required, and the extract should be stored at -80°C[7].

Protocol 2: Spectrophotometric Lipoxygenase (LOX) Activity Assay

This assay measures the formation of conjugated dienes from linoleic or linolenic acid, which absorb light at 234 nm.[16][17][18]

-

Substrate Preparation: Prepare a 10 mM sodium linoleate (B1235992) stock solution. In a flask protected from light, mix 78 µL linoleic acid and 90 µL Tween 20 with 10 mL of boiled, distilled water. Add 0.5 M NaOH dropwise until the solution clarifies. Bring the final volume to 25 mL with distilled water[16].

-

Reaction Mixture: In a quartz cuvette, prepare a reaction mixture containing:

-

Assay Initiation: Zero the spectrophotometer at 234 nm using a blank containing buffer and substrate. To start the reaction, add 2-10 µL of the crude enzyme extract to the cuvette, mix quickly by inversion, and immediately begin monitoring the increase in absorbance at 234 nm for at least 120 seconds[17].

-

Calculation: Calculate the initial velocity (V₀) from the linear portion of the absorbance vs. time plot. One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute, using an extinction coefficient (ε) of 25,000 M⁻¹cm⁻¹ for the conjugated diene product[19].

Protocol 3: Hydroperoxide Lyase (HPL) Activity Assay

HPL activity can be measured by monitoring the depletion of its hydroperoxide substrate at 234 nm or by quantifying the aldehyde products via GC.

A. Spectrophotometric Method [2][19]

-

Substrate Preparation: The substrate, 13-HPOT, must be synthesized from linolenic acid using a purified lipoxygenase (e.g., from soybean). The concentration of the purified 13-HPOT stock is determined spectrophotometrically at 234 nm.

-

Reaction Mixture: In a quartz cuvette, add 0.1 M phosphate buffer (pH 6.8) and the enzyme extract[2].

-

Assay Initiation: Start the reaction by adding a known amount of 13-HPOT substrate (e.g., to a final concentration of 40-50 µM).

-

Measurement: Immediately monitor the decrease in absorbance at 234 nm as the HPL cleaves the conjugated diene system of the hydroperoxide[2][19].

B. GC-Headspace Method [2]

-

Reaction Setup: In a sealed headspace vial, combine the enzyme extract in phosphate buffer (0.2 M, pH 6.8) with the 13-HPOT substrate[2].

-

Incubation: Incubate the sealed vial at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes) to allow for the formation of volatile aldehydes[2].

-

Reaction Termination: Stop the reaction by adding a strong acid (e.g., HCl) to lower the pH to ~1.3, which denatures the enzyme[2].

-

Analysis: Analyze the headspace for (Z)-3-hexenal using Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved using an internal standard.

Protocol 4: Volatile Analysis by Headspace SPME-GC-MS

This is a standard method for identifying and quantifying (Z)-3-hexenal and other volatiles from tomato tissue.

-

Sample Preparation: Place a known amount (e.g., 0.5 g) of finely ground, frozen tomato powder into a 22 mL glass headspace vial[20].

-

Salting Out & Stabilization: To enhance volatile release and inhibit further enzymatic action, add 1 g of calcium chloride dihydrate and 1 mL of an EDTA-NaOH solution[20]. Add an internal standard (e.g., ethyl nonanoate) for quantification[20].

-

Extraction (SPME): Seal the vial and incubate at a controlled temperature (e.g., 50°C) for 10-20 minutes. Expose a Solid-Phase Microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a set time (e.g., 20 minutes) to adsorb the volatiles[20][21].

-

GC-MS Analysis:

-

Desorption: Insert the SPME fiber into the hot injection port (e.g., 250-270°C) of the gas chromatograph to thermally desorb the analytes onto the column[20][22].

-

Separation: Use a suitable capillary column (e.g., HP-5MS) with a temperature program to separate the volatile compounds. A typical program starts at 40°C, ramps to 160°C, and then to a final temperature of 300°C[20].

-

Detection: Use a mass spectrometer to detect and identify the compounds as they elute from the column. Identification is confirmed by comparing mass spectra and retention times to those of authentic standards and libraries.

-

Diagram of a Typical Experimental Workflow

Caption: General workflow for enzyme and volatile analysis from tomatoes.

Conclusion

The formation of (Z)-3-hexenal is a critical event in the development of fresh tomato flavor, governed by the rapid, sequential action of lipases, lipoxygenase (TomloxC), and hydroperoxide lyase upon tissue damage. Understanding the kinetics of these enzymes and the availability of the linolenic acid precursor is essential for modulating this pathway. The experimental protocols detailed herein provide a robust framework for researchers to extract and assay the key enzymes and to accurately quantify the resulting volatile compounds. This knowledge can be applied in crop improvement programs to enhance desirable flavor attributes or in food processing to preserve the fresh character of tomato products.

References

- 1. FATTY ACID COMPOSITION OF TOMATO POMACE | International Society for Horticultural Science [ishs.org]

- 2. Hydroperoxide lyase depletion in transgenic potato plants leads to an increase in aphid performance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Combined thermal and high pressure inactivation kinetics of tomato lipoxygenase [agris.fao.org]

- 4. "Kinetic Studies With Crude Tomato Lipoxygenase" by EMİN YILMAZ [journals.tubitak.gov.tr]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]